![molecular formula C7H8N2O2 B2870348 2-Amino-2-(pyridin-3-yl)acetic acid CAS No. 59966-29-9](/img/structure/B2870348.png)
2-Amino-2-(pyridin-3-yl)acetic acid
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Overview
Description
2-Amino-2-(pyridin-3-yl)acetic acid is an organic compound that features a pyridine ring substituted with an amino group and an acetic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, have been found to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Mode of Action
Related compounds, such as zolpidem, which is a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that 2-Amino-2-(pyridin-3-yl)acetic acid might interact with similar targets, leading to changes in cellular function.
Biochemical Pathways
Given the broad spectrum of biological activity of similar compounds , it can be inferred that multiple pathways might be affected. These could potentially include pathways related to inflammation, viral replication, bacterial growth, and more.
Result of Action
Related compounds have been shown to have effects such as antibacterial, antifungal, antiviral, and anti-inflammatory activities . This suggests that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-2-(pyridin-3-yl)acetic acid are not well-documented. It can be inferred that due to the presence of the amino group, this compound could potentially participate in biochemical reactions as a base or a nucleophile. It might interact with enzymes, proteins, and other biomolecules, but specific interactions have not been reported .
Cellular Effects
It is possible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, but these effects would need to be confirmed through experimental studies .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(pyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness in producing high yields of the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(pyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hypervalent iodine compounds.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using halogenated compounds as substrates.
Common Reagents and Conditions
Oxidation: Hypervalent iodine/TEMPO-mediated oxidation is a common method.
Reduction: Sodium borohydride in methanol or ethanol is frequently used.
Substitution: Halogenated compounds and bases like potassium carbonate are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Amino-2-(pyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-2-(pyridin-3-yl)acetic acid can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)acetic acid: This compound has a similar structure but differs in the position of the pyridine ring substitution.
Imidazo[1,2-a]pyridin-3-yl-acetic acid: This derivative has an imidazo ring fused to the pyridine ring, offering different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-2-pyridin-3-ylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKDJKGHCRHSLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59966-29-9 |
Source
|
Record name | 2-amino-2-(pyridin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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